molecular formula C20H21N3O3S2 B2890657 N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-53-8

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2890657
CAS No.: 922130-53-8
M. Wt: 415.53
InChI Key: NYCSAFQLXPAQGE-UHFFFAOYSA-N
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Description

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a thiazole ring, a phenylsulfonamide group, and a mesityl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core. The thiazole ring can be synthesized through the reaction of thiourea with α-haloketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products.

Mechanism of Action

The mechanism by which N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenylsulfonamide group, for instance, may bind to enzymes or receptors, modulating their activity. The mesityl group can enhance the compound's stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

  • N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: is structurally similar to other thiazole derivatives and phenylsulfonamides.

  • N-methyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: is another compound with a similar core structure but differs in the substituent on the nitrogen atom.

Uniqueness: What sets this compound apart is the presence of the mesityl group, which enhances its chemical and biological properties. This group provides increased stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSAFQLXPAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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